molecular formula C9H12ClNO B1427209 2-Chloro-3-(2-methylpropoxy)pyridine CAS No. 1486099-41-5

2-Chloro-3-(2-methylpropoxy)pyridine

Cat. No. B1427209
CAS RN: 1486099-41-5
M. Wt: 185.65 g/mol
InChI Key: JFCYVJBXYGGJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “2-Chloro-3-(2-methylpropoxy)pyridine” is 185.65 g/mol. The InChI code is 1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-Chloro-3-(2-methylpropoxy)pyridine” is a liquid at room temperature . It has a molecular weight of 186.64 g/mol .

Scientific Research Applications

Pharmaceutical Synthesis

2-Chloro-3-(2-methylpropoxy)pyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to nucleophilic substitution reactions, which can introduce a range of functional groups. This compound can be used to synthesize derivatives that exhibit antimicrobial properties . For instance, modifications to the pyridine ring can lead to the development of new antibiotics to combat resistant strains of bacteria.

Agrochemical Development

Pyridine derivatives play a crucial role in the development of agrochemicals. 2-Chloro-3-(2-methylpropoxy)pyridine can be utilized to create compounds with herbicidal or insecticidal properties. The chloro and methoxy groups present in the molecule can be strategically replaced or modified to enhance the activity and selectivity of the agrochemicals .

Green Chemistry Applications

The compound’s potential for use in green chemistry is significant. It can be involved in flow synthesis processes, which are more environmentally friendly compared to traditional batch reactions. This approach can lead to the production of 2-methylpyridines, which are important in various industries, through a process that is safer, produces less waste, and is more sustainable .

Safety and Hazards

“2-Chloro-3-(2-methylpropoxy)pyridine” is not intended for human or veterinary use. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-3-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)6-12-8-4-3-5-11-9(8)10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYVJBXYGGJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-methylpropoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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